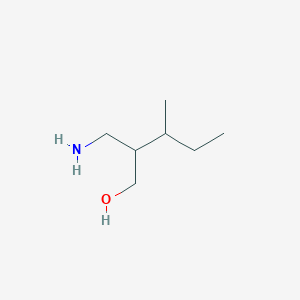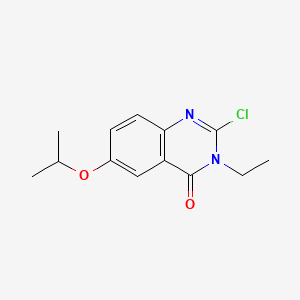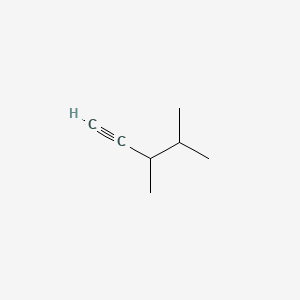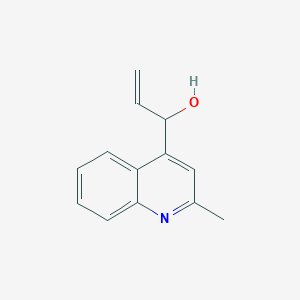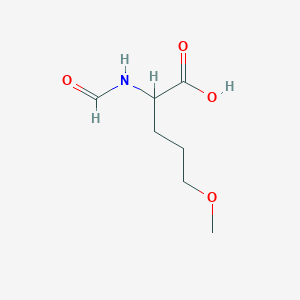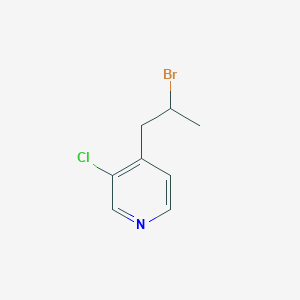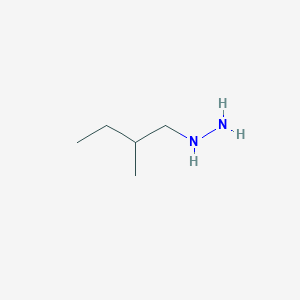
(2-Methylbutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutyl)hydrazine is an organic compound with the molecular formula C5H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)hydrazine typically involves the reaction of 2-methylbutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
2-Methylbutylamine+Hydrazine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazines .
Scientific Research Applications
(2-Methylbutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple dihydrogen derivative.
Monomethylhydrazine: A derivative where one hydrogen atom is replaced by a methyl group.
Dimethylhydrazine: A derivative with two methyl groups replacing hydrogen atoms.
Uniqueness
(2-Methylbutyl)hydrazine is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
2-methylbutylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-3-5(2)4-7-6/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
MSRKJLYBJAVYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
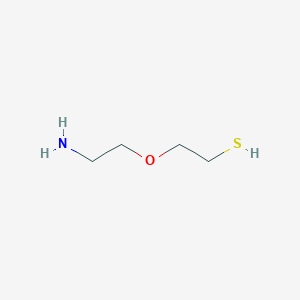
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
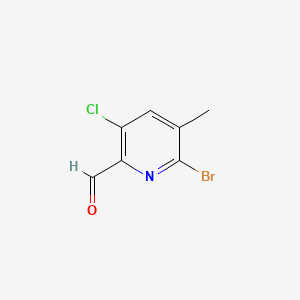
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)

